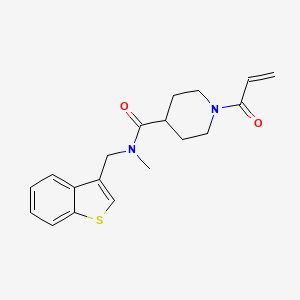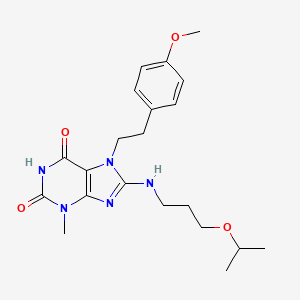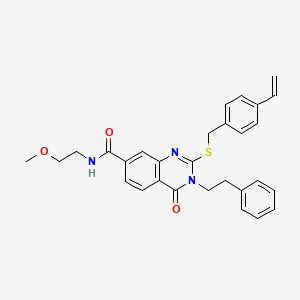![molecular formula C9H14Cl2N2O2 B2468119 [(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]hydrazine dihydrochloride CAS No. 2044902-80-7](/img/structure/B2468119.png)
[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]hydrazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]hydrazine dihydrochloride is a chemical compound with the CAS Number: 2044902-80-7 . It has a molecular weight of 253.13 . The compound is typically stored at 4 degrees Celsius and is usually available in powder form .
Molecular Structure Analysis
The IUPAC name of the compound is ( (2,3-dihydrobenzo [b] [1,4]dioxin-2-yl)methyl)hydrazine dihydrochloride . The InChI code is 1S/C9H12N2O2.2ClH/c10-11-5-7-6-12-8-3-1-2-4-9 (8)13-7;;/h1-4,7,11H,5-6,10H2;2*1H .Physical And Chemical Properties Analysis
The compound is a powder and is stored at 4 degrees Celsius . It has a molecular weight of 253.13 . The InChI code is 1S/C9H12N2O2.2ClH/c10-11-5-7-6-12-8-3-1-2-4-9 (8)13-7;;/h1-4,7,11H,5-6,10H2;2*1H .Mechanism of Action
The mechanism of action of [(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]hydrazine dihydrochloride involves the inhibition of various enzymes such as MAO and AChE. MAO is responsible for the breakdown of neurotransmitters such as dopamine, norepinephrine, and serotonin. Inhibition of MAO leads to an increase in the levels of these neurotransmitters in the brain, which has been linked to the treatment of depression and other mood disorders. AChE is responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in various physiological processes such as muscle contraction, memory, and learning. Inhibition of AChE has been linked to the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to exhibit potent antioxidant activity, which has been linked to the prevention of various diseases such as cancer and cardiovascular diseases. It has also been found to exhibit anti-inflammatory activity, which has been linked to the treatment of various inflammatory diseases such as arthritis and asthma.
Advantages and Limitations for Lab Experiments
[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]hydrazine dihydrochloride has several advantages and limitations for lab experiments. Its potent inhibitory effects on various enzymes make it a useful tool for studying the role of these enzymes in various physiological processes. However, its high toxicity limits its use in in vivo experiments and requires strict safety measures to be taken during handling.
Future Directions
There are several future directions for the study of [(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]hydrazine dihydrochloride. One such direction is the study of its potential use in the treatment of various diseases such as Alzheimer's disease and Parkinson's disease. Another direction is the study of its potential use as an antioxidant and anti-inflammatory agent. Further studies are also needed to determine its safety and toxicity profiles in vivo and its potential for drug development.
Synthesis Methods
[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]hydrazine dihydrochloride can be synthesized using various methods. One such method involves the reaction of 2,3-Dihydro-1,4-benzodioxin-2-carbaldehyde with hydrazine hydrate in the presence of hydrochloric acid. The resulting product is then purified using various techniques such as recrystallization and column chromatography.
Scientific Research Applications
[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]hydrazine dihydrochloride has been studied for its potential use in various scientific research applications. It has been found to exhibit potent inhibitory effects on various enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE). These enzymes play a crucial role in various physiological processes and their inhibition has been linked to various diseases such as Alzheimer's disease and Parkinson's disease.
Safety and Hazards
properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-ylmethylhydrazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.2ClH/c10-11-5-7-6-12-8-3-1-2-4-9(8)13-7;;/h1-4,7,11H,5-6,10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHNDWLNZIDZTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CNN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-Cyano-3-[4-(difluoromethoxy)phenyl]-N,N-dipropylprop-2-enamide](/img/structure/B2468036.png)
![2,2-Difluoro-5-azaspiro[2.4]heptane-5-carboxamide](/img/structure/B2468039.png)

![2,5-dichloro-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]benzamide](/img/structure/B2468044.png)
![9-[(3,5-dimethylphenyl)methyl]-9H-purin-6-amine](/img/structure/B2468045.png)
![3-[(Prop-2-en-1-yl)carbamoyl]benzene-1-sulfonyl chloride](/img/structure/B2468047.png)
![2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzoxazole](/img/structure/B2468048.png)
![6-(4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2468051.png)



![N-(2,4-dimethoxyphenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2468057.png)
![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(5-methylisoxazol-4-yl)methanone](/img/structure/B2468058.png)
